molecular formula C8H13N3O2 B13629794 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13629794
M. Wt: 183.21 g/mol
InChI Key: AVHDDHUBLZXSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable butanoic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
  • 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid
  • 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)propanoic acid

Uniqueness

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and butanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-4-(3-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-6-2-4-11(10-6)5-3-7(9)8(12)13/h2,4,7H,3,5,9H2,1H3,(H,12,13)

InChI Key

AVHDDHUBLZXSOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCC(C(=O)O)N

Origin of Product

United States

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